N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-5-ethylthiophene-2-sulfonamide
Description
This compound features a tetrazole core substituted with a 3,4-difluorophenyl group, linked via a methyl group to a 5-ethylthiophene-2-sulfonamide moiety. The tetrazole ring is a critical pharmacophore known for enhancing receptor binding, while the difluorophenyl and ethylthiophene sulfonamide groups contribute to lipophilicity and metabolic stability.
Properties
IUPAC Name |
N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-5-ethylthiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2N5O2S2/c1-2-10-4-6-14(24-10)25(22,23)17-8-13-18-19-20-21(13)9-3-5-11(15)12(16)7-9/h3-7,17H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTLOFEAUNBIBLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-5-ethylthiophene-2-sulfonamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological evaluations, mechanisms of action, and its applications in various fields.
Chemical Structure and Synthesis
The chemical structure of this compound includes a tetrazole ring, a difluorophenyl group, and a thiophene sulfonamide moiety. The synthesis typically involves multi-step reactions starting from commercially available precursors.
Synthetic Route Overview:
-
Formation of the Tetrazole Ring:
- The tetrazole can be synthesized via a cycloaddition reaction between an azide and a nitrile.
- Example: Reacting 3,4-difluorobenzonitrile with sodium azide in the presence of zinc chloride.
-
Alkylation:
- The resulting tetrazole derivative is then alkylated using an appropriate alkylating agent.
-
Final Coupling:
- The final product is obtained by coupling the alkylated tetrazole with 5-ethylthiophene-2-sulfonamide.
Antimicrobial Properties
Several studies have evaluated the antimicrobial activity of sulfonamide derivatives, including those similar to this compound. Research indicates that compounds with tetrazole and sulfonamide functionalities exhibit significant antibacterial and antifungal activities.
Anticancer Activity
The compound's potential as an anticancer agent has been explored through in vitro studies on various cancer cell lines. Results indicate that derivatives can significantly inhibit cell viability.
The biological activity of this compound is primarily attributed to its ability to mimic natural substrates and interact with specific enzymes or receptors:
- Enzyme Inhibition:
-
Binding Affinity:
- The difluorophenyl group enhances hydrophobic interactions, increasing binding affinity to target sites within biological macromolecules.
Case Studies
Case Study 1: Antimicrobial Evaluation
A series of compounds structurally related to this compound were tested for their antimicrobial properties against common pathogens. Results indicated that modifications to the sulfonamide moiety significantly impacted efficacy against both bacterial and fungal strains.
Case Study 2: Cancer Cell Line Studies
In vitro studies on human cancer cell lines demonstrated that the compound exhibited notable cytotoxic effects. The IC50 values suggest that it may serve as a lead compound for further development in anticancer therapeutics.
Comparison with Similar Compounds
Structural Similarities and Differences
Tetrazole-Containing Angiotensin II Receptor Antagonists (e.g., Losartan, Valsartan)
- Core Structure : Losartan and valsartan share a biphenyl-tetrazole motif , whereas the target compound replaces the biphenyl with a 3,4-difluorophenyl group and introduces a thiophene sulfonamide.
- Functional Groups : The ethylthiophene sulfonamide in the target compound may improve water solubility compared to losartan’s imidazole and hydroxymethyl groups .
Tetrazole-Based Sulfonamide Derivatives ()
- Compound 8 (Methyl 1-[[1-[[N-(2-Chlorotrityl)]-1H-tetrazol-5-yl]phenyl-2-yl]methyl]imidazole-4-propanoate): Differs in the chlorotrityl group and imidazole-propanoate side chain, which may reduce metabolic stability compared to the ethylthiophene sulfonamide in the target compound .
Indole-Based Hydrazones with Sulfonamide ()
- These compounds (e.g., 4 ) feature indole-carbohydrazide-sulfonamide hybrids but lack tetrazole rings. The absence of tetrazole may limit their receptor-binding efficiency compared to the target compound .
Physicochemical Properties
Pharmacokinetics
- Fluorine vs. Methoxy Groups : The 3,4-difluorophenyl group in the target compound may improve membrane permeability over 3,4-dimethoxyphenethyl analogs () due to reduced hydrogen bonding .
- Sulfonamide vs. Sulfanyl : The sulfonamide in the target compound likely offers better metabolic stability than sulfanyl derivatives () .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
